molecular formula C5H9N3S B2576957 2,4-Thiazolediamine, N2,N2-dimethyl- CAS No. 75116-62-0

2,4-Thiazolediamine, N2,N2-dimethyl-

Cat. No.: B2576957
CAS No.: 75116-62-0
M. Wt: 143.21
InChI Key: YGNAWCMPWLXVSX-UHFFFAOYSA-N
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Description

2,4-Thiazolediamine, N²,N²-dimethyl- (IUPAC name: 2-(dimethylamino)-4-aminothiazole) is a thiazole derivative featuring a five-membered aromatic ring containing sulfur and nitrogen atoms. The compound is substituted with an amino group at position 4 and a dimethylamino group at position 2.

Thiazoles are valued in medicinal chemistry for their bioactivity, including antimicrobial, antifungal, and antioxidant properties. The dimethylamino substituent in this compound may modulate its pharmacokinetic profile compared to unmodified amines .

Properties

IUPAC Name

2-N,2-N-dimethyl-1,3-thiazole-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-8(2)5-7-4(6)3-9-5/h3H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNAWCMPWLXVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolediamine, N2,N2-dimethyl- typically involves the reaction of appropriate thiazole derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of 2,4-Thiazolediamine, N2,N2-dimethyl- may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolediamine, N2,N2-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Thiazolediamine, N2,N2-dimethyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Thiazolediamine, N2,N2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key thiazole and thiadiazole derivatives with variations in substituent positions and functional groups:

Compound Name Substituents (Position 2) Substituents (Position 4) Synthesis Method Key Properties/Activities
2,4-Thiazolediamine, N²,N²-dimethyl- N,N-Dimethylamino Amino Not explicitly described (inferred: cyclization/substitution) Hypothesized enhanced solubility and bioactivity
4-(4′-Nitrophenyl)thiazol-2-amine Amino 4-Nitrophenyl Cyclization of p-nitro acetophenone and thiourea Antimicrobial activity (inferred)
N,4-Dimethyl-1,3-thiazol-2-amine Amino Methyl Unspecified (commercially available) Research applications
N-(4-Substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles Amino Aryl (e.g., phenyl) Reduction of Schiff bases with NaBH₄ Antioxidant properties
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Benzylidene group 4-Methylphenyl Condensation of hydrazides and aldehydes Insecticidal and fungicidal activities

Key Observations:

  • Electron Effects: The dimethylamino group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in 4-(4′-nitrophenyl)thiazol-2-amine. This difference impacts electronic density on the thiazole ring, altering reactivity and binding affinity in biological systems .
  • Positional Isomerism: N,4-Dimethyl-1,3-thiazol-2-amine is a positional isomer of the target compound, with substituents at positions 2 (amino) and 4 (methyl). This highlights how substituent placement affects molecular interactions.
  • Biological Activity : Thiadiazole derivatives (e.g., ) exhibit broader bioactivity spectra, including insecticidal properties, due to their additional nitrogen atom and conjugated systems .

Biological Activity

2,4-Thiazolediamine, N2,N2-dimethyl- is a thiazole derivative recognized for its potential biological activities, particularly in antimicrobial and antifungal applications. This compound, with the molecular formula C5H10N3S and a molecular weight of 144.22 g/mol, has garnered interest in both academic and industrial research settings due to its unique chemical structure and reactivity.

The biological activity of 2,4-Thiazolediamine, N2,N2-dimethyl- is primarily attributed to its ability to interact with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and thereby influencing various biological processes. The precise molecular pathways involved depend on the context of its application, which may include:

  • Enzyme inhibition : Compounds like 2,4-Thiazolediamine can inhibit key enzymes in microbial metabolism.
  • Receptor modulation : The compound may interact with cellular receptors, influencing signaling pathways.

Antimicrobial Properties

Research indicates that 2,4-Thiazolediamine exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans2016

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial effects, 2,4-Thiazolediamine has shown promising antifungal properties. Studies have reported effective inhibition of fungal growth in clinical isolates.

  • Case Study : In a study involving clinical strains of Candida species, 2,4-Thiazolediamine demonstrated a significant reduction in fungal load when tested at various concentrations. The compound's efficacy was comparable to standard antifungal agents.

The synthesis of 2,4-Thiazolediamine typically involves the reaction of thiazole derivatives with dimethylamine under controlled conditions. Common solvents include ethanol or methanol, with temperatures maintained between 0°C and 50°C for optimal yield.

Chemical Reactions

The compound undergoes various chemical reactions:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Can yield amine derivatives through reduction reactions.
  • Substitution : Nucleophilic substitution can lead to diverse thiazole derivatives.

Comparison with Similar Compounds

When compared to other thiazole derivatives like 2-Aminothiazole and 4-Methylthiazole, 2,4-Thiazolediamine stands out due to its unique substitution pattern:

Compound Name Key Features
2-Aminothiazole Simpler structure with one amino group
4-Methylthiazole Contains a methyl group at the 4-position
2,4-Diaminothiazole Has two amino groups but lacks methyl groups

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